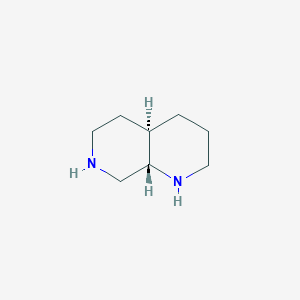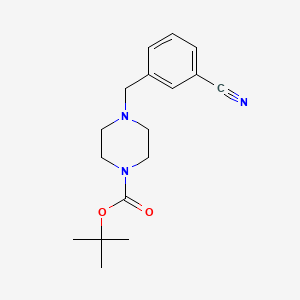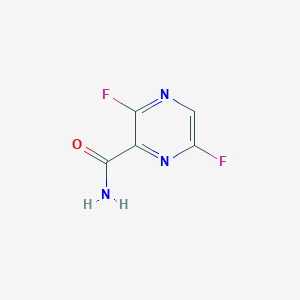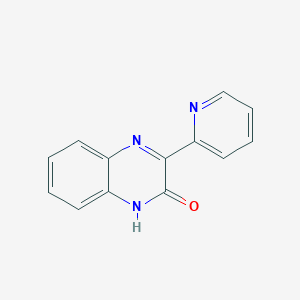
1,7-Naftiridina, decahidro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Naphthyridine, decahydro-, trans- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its decahydro structure, which means it is fully saturated with hydrogen atoms The trans- configuration indicates that the substituents on the ring are positioned on opposite sides
Aplicaciones Científicas De Investigación
1,7-Naphthyridine, decahydro-, trans- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. It is also explored as a scaffold for drug design and development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its derivatives are used as intermediates in the synthesis of dyes, pigments, and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridine, decahydro-, trans- typically involves the hydrogenation of naphthyridine derivatives. One common method is the catalytic hydrogenation of 1,7-naphthyridine using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the naphthyridine ring, resulting in the fully saturated decahydro structure.
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthyridine, decahydro-, trans- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent and efficient hydrogenation of naphthyridine derivatives. The use of high-performance catalysts and optimized reaction parameters further enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Naphthyridine, decahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the compound can lead to the formation of partially hydrogenated intermediates.
Substitution: The hydrogen atoms on the naphthyridine ring can be substituted with other functional groups using reagents like halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.
Substitution: Halogenation using chlorine or bromine, alkylation using alkyl halides, and acylation using acyl chlorides.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Partially hydrogenated naphthyridine intermediates.
Substitution: Halogenated, alkylated, or acylated naphthyridine derivatives.
Mecanismo De Acción
The mechanism of action of 1,7-Naphthyridine, decahydro-, trans- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication. Similarly, its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation through the interaction with key signaling pathways.
Comparación Con Compuestos Similares
1,7-Naphthyridine, decahydro-, trans- can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities, including antimicrobial and anticancer properties. It differs in the position of nitrogen atoms in the ring structure.
1,6-Naphthyridine: Exhibits a range of pharmacological activities, including anti-HIV and anti-inflammatory effects. It has a different arrangement of nitrogen atoms compared to 1,7-naphthyridine.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals. It has a distinct nitrogen atom arrangement and exhibits unique chemical reactivity.
The uniqueness of 1,7-Naphthyridine, decahydro-, trans- lies in its fully saturated structure and trans- configuration, which impart specific chemical and biological properties that differentiate it from other naphthyridine derivatives.
Propiedades
IUPAC Name |
(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7-3-5-9-6-8(7)10-4-1/h7-10H,1-6H2/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWYIBCMNHXFE-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CCNC[C@H]2NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623453 |
Source


|
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-82-0 |
Source


|
| Record name | (4aR,8aS)-Decahydro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)





![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)
